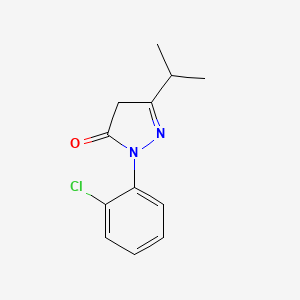
1-(2-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-clorofenil)-3-isopropil-1H-pirazol-5(4H)-ona es un compuesto orgánico con una estructura única que incluye un anillo de pirazolona sustituido con un grupo clorofenilo y un grupo isopropilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-clorofenil)-3-isopropil-1H-pirazol-5(4H)-ona generalmente involucra la reacción de cloruro de 2-clorobenzoilo con isopropil hidrazina, seguida de ciclización para formar el anillo de pirazolona. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar el proceso de ciclización.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede hacer que el proceso sea más ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-clorofenil)-3-isopropil-1H-pirazol-5(4H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de pirazolona correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varias pirazolonas sustituidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de pirazolona con diferentes grupos funcionales, mientras que las reacciones de sustitución pueden producir una variedad de pirazolonas sustituidas.
Aplicaciones Científicas De Investigación
1-(2-clorofenil)-3-isopropil-1H-pirazol-5(4H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antiinflamatorias y antimicrobianas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-clorofenil)-3-isopropil-1H-pirazol-5(4H)-ona implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, sus propiedades antiinflamatorias pueden deberse a la inhibición de las enzimas ciclooxigenasas, reduciendo la producción de mediadores proinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-clorofenil)-3-metil-1H-pirazol-5(4H)-ona
- 1-(2-clorofenil)-3-etil-1H-pirazol-5(4H)-ona
- 1-(2-clorofenil)-3-propil-1H-pirazol-5(4H)-ona
Unicidad
1-(2-clorofenil)-3-isopropil-1H-pirazol-5(4H)-ona es único debido a su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica. La presencia del grupo isopropilo puede mejorar su lipofilicidad, lo que potencialmente mejora su capacidad para interactuar con las membranas y objetivos biológicos.
Propiedades
Fórmula molecular |
C12H13ClN2O |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)10-7-12(16)15(14-10)11-6-4-3-5-9(11)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
OWYAZBGNPIAAPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


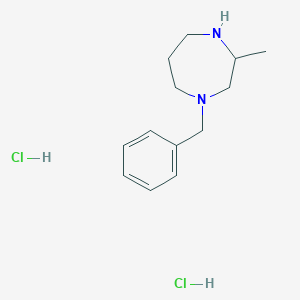
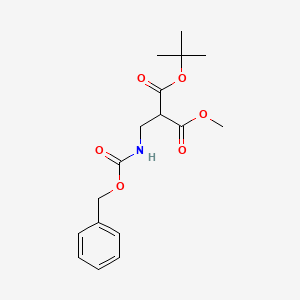
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12274440.png)
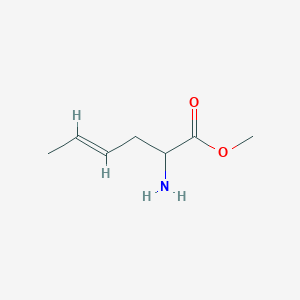
amino}methyl)benzonitrile](/img/structure/B12274447.png)
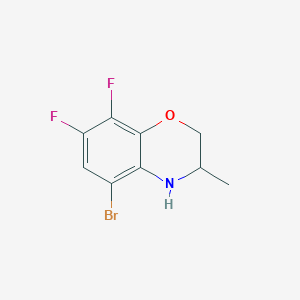
![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)
![7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12274487.png)

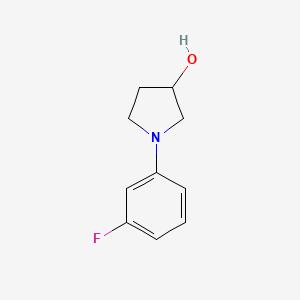
![9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-](/img/structure/B12274502.png)
